An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine
An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine
Introduction: The Strategic Importance of the 1,2,3,4-Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal starting point for the design of potent and selective therapeutic agents. The introduction of substituents onto the aromatic ring and the amine allows for the fine-tuning of a compound's physicochemical properties, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile. This guide focuses on a specific, synthetically accessible analog, 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine, a molecule of interest for researchers in drug discovery. The strategic placement of a fluorine atom and an amino group on the aromatic ring is anticipated to significantly influence the molecule's electronic properties, basicity, and potential for hydrogen bonding, thereby impacting its overall developability as a drug candidate.
Molecular Structure and Key Physicochemical Descriptors
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₁FN₂ | Defines the elemental composition and molar mass. |
| Molecular Weight | 166.20 g/mol | Influences diffusion and permeability across biological membranes. |
| Topological Polar Surface Area (TPSA) | ~51 Ų | A key indicator of membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 2 | The two amine groups can donate hydrogen bonds, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms and the fluorine atom can accept hydrogen bonds. |
| Rotatable Bonds | 0 | The rigid ring system limits conformational flexibility, which can be advantageous for target binding. |
Ionization Constant (pKa): A Gatekeeper of Solubility and Receptor Interaction
The ionization constant, or pKa, is a critical parameter that dictates the extent of a molecule's ionization at a given pH. For an amine-containing compound like 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine, the pKa values of its two amino groups will determine its charge state in different physiological compartments, which in turn profoundly affects its solubility, permeability, and ability to interact with its biological target.
Predicted pKa Values
7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine possesses two basic nitrogen centers: the secondary amine within the tetrahydroisoquinoline ring system and the primary aromatic amine at the 6-position.
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Aliphatic Secondary Amine (N-2): The pKa of the secondary amine in the parent 1,2,3,4-tetrahydroisoquinoline is approximately 9.5. The electron-withdrawing effect of the fluorine atom at the 7-position is expected to slightly decrease the basicity of this amine. Therefore, a predicted pKa of approximately 9.0-9.5 is reasonable.
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Aromatic Primary Amine (N-6): The basicity of the aromatic amine is significantly influenced by the electronic effects of the substituents on the benzene ring. The fluorine atom at the 7-position will exert a moderate electron-withdrawing effect, while the alkyl portion of the fused ring system has a mild electron-donating effect. The pKa of aniline is around 4.6. We can anticipate the pKa of the 6-amino group to be in a similar range, likely predicted to be between 4.0 and 5.0 .
Experimental Determination of pKa
The pKa of a compound can be reliably determined using several experimental techniques.
Potentiometric Titration:
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Principle: This classic method involves the titration of a solution of the compound with a standardized acid or base. The pH of the solution is monitored with a pH meter as the titrant is added. The pKa is determined from the inflection point of the titration curve.
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Protocol:
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A precise amount of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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The solution is titrated with a standardized solution of hydrochloric acid.
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The pH is recorded after each addition of the titrant.
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A plot of pH versus the volume of titrant added is generated. The pKa corresponds to the pH at the half-equivalence point.
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UV-Metric Titration:
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Principle: This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization. The pKa is determined by monitoring the change in UV-Vis absorbance at a specific wavelength as a function of pH.
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Protocol:
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A series of buffered solutions with known pH values are prepared.
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A constant concentration of the compound is added to each buffer.
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The UV-Vis spectrum of each solution is recorded.
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The absorbance at a wavelength where the ionized and unionized forms have different extinction coefficients is plotted against pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.
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Lipophilicity (logP/logD): Balancing Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), is a measure of a compound's preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment. This property is a critical determinant of a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
Predicted Lipophilicity
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logP: The predicted octanol-water partition coefficient (logP) for the neutral form of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is estimated to be in the range of 1.5 to 2.5 . This prediction is based on the logP of the parent 1,2,3,4-tetrahydroisoquinoline (approximately 1.6) and considering the contributions of the fluoro (hydrophobic) and amino (hydrophilic) groups.
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logD at pH 7.4: Since the compound will be partially protonated at physiological pH (7.4), the distribution coefficient (logD) will be lower than the logP. Given the predicted pKa values, the logD at pH 7.4 is expected to be in the range of 1.0 to 2.0 .
Experimental Determination of logP/logD
Shake-Flask Method:
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Principle: This is the traditional and most direct method for determining logP. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured.
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Protocol:
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A solution of the compound is prepared in either n-octanol or water.
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The solution is added to a flask containing the other solvent.
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The flask is shaken for a set period to allow for partitioning equilibrium to be reached.
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The two phases are separated by centrifugation.
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The concentration of the compound in each phase is determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. For logD determination, the aqueous phase is a buffer of a specific pH.
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HPLC Method:
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Principle: A rapid and high-throughput method that correlates a compound's retention time on a reverse-phase HPLC column with its logP.
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Protocol:
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A calibration curve is generated by running a series of standards with known logP values on a reverse-phase HPLC column (e.g., C18).
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The retention times of the standards are plotted against their logP values.
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The test compound is then injected onto the same column under identical conditions.
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The logP of the test compound is interpolated from its retention time using the calibration curve.
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Aqueous Solubility: The Foundation for Bioavailability
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. It is a critical property for orally administered drugs, as dissolution is often the rate-limiting step for absorption. Poor solubility can lead to low and variable bioavailability.
Predicted Solubility
The presence of two amine groups, which can be protonated to form charged species, is expected to confer moderate aqueous solubility to 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine, particularly at acidic pH. The fluorine atom may slightly decrease solubility in its neutral state. The solubility will be highly pH-dependent.
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Intrinsic Solubility (S₀): The solubility of the free base is predicted to be in the low to moderate micromolar range .
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Solubility at acidic pH: In acidic environments, such as the stomach, where both amines will be protonated, the solubility is expected to be significantly higher, potentially in the millimolar range .
Experimental Determination of Solubility
Thermodynamic Solubility:
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Principle: This method measures the equilibrium solubility of a compound in a given solvent, representing the true solubility.
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Protocol:
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An excess amount of the solid compound is added to a vial containing the aqueous buffer of interest.
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The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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The resulting suspension is filtered to remove any undissolved solid.
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The concentration of the compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV).
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Kinetic Solubility:
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Principle: This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It is often used for early-stage screening.[2][3]
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Protocol:
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A concentrated stock solution of the compound is prepared in DMSO.
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A small volume of the stock solution is added to the aqueous buffer.
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The solution is incubated for a short period (e.g., 1-2 hours).
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The formation of a precipitate is detected, often by nephelometry (light scattering) or by analyzing the concentration of the supernatant after centrifugation or filtration.[4]
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Conclusion: A Profile of a Promising Scaffold
While experimental data for 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is currently limited, a comprehensive analysis of its structural features and comparison with related analogs allows for the construction of a robust physicochemical profile. The molecule is predicted to have a molecular weight and TPSA conducive to good oral bioavailability. Its two basic centers will provide pH-dependent solubility, which can be advantageous for absorption in the gastrointestinal tract. The predicted lipophilicity falls within a range that suggests a favorable balance between membrane permeability and aqueous solubility. This in-silico and analog-based assessment provides a strong foundation for guiding the synthesis and experimental characterization of this promising compound for further investigation in drug discovery programs. The experimental protocols outlined in this guide provide a clear roadmap for obtaining the empirical data necessary to validate these predictions and to progress this and similar molecules through the drug development pipeline.
References
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13876-13904. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15718724, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5554.
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Chem-Impex. (n.d.). 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
Sources
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